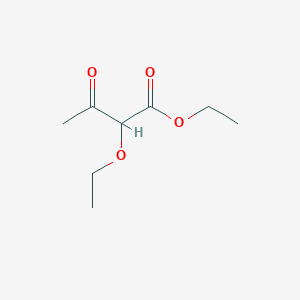
Ethyl 2-ethoxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C9H14O4. It is a colorless to yellowish liquid with a pleasant odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This compound is readily converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with ethanol. This method is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-ethoxy-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-oxobutanoate involves its conversion to an enolate ion, which then participates in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .
Comparison with Similar Compounds
Ethyl 2-ethoxy-3-oxobutanoate is similar to other compounds such as ethyl acetoacetate and ethyl 2-oxobutanoate. it is unique in its ability to undergo specific reactions due to the presence of the ethoxy group. This makes it a valuable compound in organic synthesis and industrial applications .
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-oxobutanoate
- Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Properties
CAS No. |
88969-18-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
OOYLCOLRZGEUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















